molecular formula C15H17NO3S B5641432 N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide

Cat. No.: B5641432
M. Wt: 291.4 g/mol
InChI Key: VWQPGKKBPXZADI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxy group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-3-propan-2-ylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxy-3-propan-2-ylphenylamine+benzenesulfonyl chlorideThis compound+HCl\text{4-hydroxy-3-propan-2-ylphenylamine} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-hydroxy-3-propan-2-ylphenylamine+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide is unique due to the presence of both a hydroxy group and an isopropyl group on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(4-hydroxy-3-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11(2)14-10-12(8-9-15(14)17)16-20(18,19)13-6-4-3-5-7-13/h3-11,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQPGKKBPXZADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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